molecular formula C8H13NO3 B2649702 Ethyl 2-oxopiperidine-4-carboxylate CAS No. 25410-09-7

Ethyl 2-oxopiperidine-4-carboxylate

Cat. No.: B2649702
CAS No.: 25410-09-7
M. Wt: 171.196
InChI Key: UERLUQPNUZNORC-UHFFFAOYSA-N
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Description

Ethyl 2-oxopiperidine-4-carboxylate is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.196. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-oxopiperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-oxopiperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-oxopiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-12-8(11)6-3-4-9-7(10)5-6/h6H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERLUQPNUZNORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethoxycarbonyl-2-piperidone: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Isomeric Landscape of Ethoxycarbonyl Piperidones

In the realm of heterocyclic chemistry, precision in nomenclature is paramount. The compound "4-ethoxycarbonyl-2-piperidone" specifies a distinct molecular architecture within the piperidone family. However, a survey of chemical literature and commercial databases reveals a notable prevalence of its isomers, namely 1-ethoxycarbonyl-4-piperidone and 3-ethoxycarbonyl-2-piperidone. This guide, therefore, serves a dual purpose: to provide a thorough technical overview of the specified, albeit less documented, 4-ethoxycarbonyl-2-piperidone, and to contextualize it within its isomeric landscape, offering clarity to researchers navigating this chemical space.

Part 1: Core Molecular Attributes of 4-Ethoxycarbonyl-2-piperidone

Chemical Structure and Nomenclature

4-Ethoxycarbonyl-2-piperidone, also systematically named ethyl 2-oxopiperidine-4-carboxylate, is a derivative of 2-piperidone, a six-membered lactam. The structure features an ethoxycarbonyl (-COOCH₂CH₃) group at the 4th position of the piperidine ring.

IUPAC Name: Ethyl 2-oxopiperidine-4-carboxylate

Chemical Formula: C₈H₁₃NO₃

To visually represent this structure, the following DOT script for Graphviz can be used:

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Cyclization A Ethyl Acrylate C Michael Adduct A->C + Base B Ethyl Cyanoacetate B->C D 4-Ethoxycarbonyl-2-piperidone C->D H₂, Raney Nickel

Figure 2: Proposed synthetic workflow for 4-ethoxycarbonyl-2-piperidone.

Step-by-Step Experimental Protocol (Proposed):

  • Michael Addition:

    • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add ethyl cyanoacetate (1.0 equivalent) dropwise.

    • Stir the resulting solution for 15 minutes at 0 °C.

    • Add ethyl acrylate (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

    • The resulting crude Michael adduct can be purified by column chromatography.

    Causality: The basic conditions generated by sodium ethoxide deprotonate the α-carbon of ethyl cyanoacetate, forming a nucleophilic enolate. This enolate then attacks the β-carbon of the electron-deficient ethyl acrylate in a conjugate addition, forming the Michael adduct.

  • Reductive Cyclization:

    • Dissolve the purified Michael adduct in a suitable solvent such as ethanol or methanol.

    • Add a catalytic amount of Raney nickel to the solution.

    • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

    • Heat the reaction mixture to 50-80 °C and stir vigorously.

    • Monitor the reaction for the uptake of hydrogen and by TLC.

    • Upon completion, carefully filter the reaction mixture to remove the Raney nickel catalyst.

    • Remove the solvent under reduced pressure to yield the crude 4-ethoxycarbonyl-2-piperidone.

    • The final product can be purified by recrystallization or column chromatography.

    Causality: The Raney nickel catalyzes the reduction of the nitrile group to a primary amine. This amine then undergoes an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization and the formation of the stable six-membered lactam ring of the 2-piperidone.

Predicted Spectroscopic Data

While experimental spectra for 4-ethoxycarbonyl-2-piperidone are not readily available, its expected spectroscopic characteristics can be predicted based on the known data for 2-piperidone and the influence of the ethoxycarbonyl substituent. [1][2]

Spectroscopic Technique Predicted Key Features
¹H NMR - NH proton: A broad singlet between δ 6.0-8.0 ppm. - CH₂ protons of ethyl group: A quartet around δ 4.1 ppm. - CH₃ protons of ethyl group: A triplet around δ 1.2 ppm. - Piperidone ring protons: Complex multiplets between δ 1.8-3.5 ppm. The proton at C4 will be deshielded due to the adjacent ester group.
¹³C NMR - Lactam carbonyl (C2): A peak around δ 175 ppm. - Ester carbonyl: A peak around δ 170 ppm. - CH₂ of ethyl group: A peak around δ 60 ppm. - Piperidone ring carbons: Peaks between δ 20-55 ppm. The C4 carbon will be shifted downfield. - CH₃ of ethyl group: A peak around δ 14 ppm.
Infrared (IR) - N-H stretch: A broad band around 3200 cm⁻¹. - C=O stretch (lactam): A strong absorption band around 1650 cm⁻¹. - C=O stretch (ester): A strong absorption band around 1735 cm⁻¹. - C-O stretch: Bands in the region of 1250-1000 cm⁻¹.

| Mass Spectrometry (MS) | - Molecular ion (M⁺): A peak at m/z = 171. - Common fragmentation patterns: Loss of the ethoxy group (-OC₂H₅, m/z = 45), loss of the entire ester group (-COOC₂H₅, m/z = 73), and fragmentation of the piperidone ring. |

Table 2: Predicted spectroscopic data for 4-ethoxycarbonyl-2-piperidone.

Part 3: Applications and Importance in Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. [3]Substituted 2-piperidones, in particular, are valuable intermediates for the synthesis of a wide range of biologically active molecules.

The presence of the ethoxycarbonyl group at the 4-position of the 2-piperidone ring offers a versatile chemical handle for further synthetic modifications. This allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Potential applications of 4-ethoxycarbonyl-2-piperidone and its derivatives could include the development of novel therapeutics targeting:

  • Central Nervous System (CNS) Disorders: The piperidine nucleus is a common feature in many CNS-active drugs.

  • Oncology: Functionalized piperidones have shown promise as anticancer agents.

  • Infectious Diseases: The piperidine scaffold can be elaborated to create novel antibacterial and antiviral compounds.

The synthesis of this and other specifically substituted piperidones is a key enabling step in the generation of diverse chemical libraries for high-throughput screening and lead optimization.

Conclusion

While 4-ethoxycarbonyl-2-piperidone is not a widely commercialized or extensively studied compound, its chemical structure represents a valuable building block for synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its fundamental properties, a plausible and detailed synthetic strategy, and its potential applications. By understanding the nuances of its structure and the methods for its creation, researchers are better equipped to leverage this and similar heterocyclic scaffolds in the pursuit of novel scientific discoveries and the development of next-generation therapeutics.

References

  • Liu, H., et al. (2012). Synthesis of polysubstituted 2-piperidinones via a Michael addition/nitro-Mannich/lactamization cascade. ACS Combinatorial Science, 14(6), 366-371. [Link]

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]

  • Sci-Hub. Synthesis of Polysubstituted 2-Piperidinones via a Michael Addition/Nitro-Mannich/Lactamization Cascade. [Link]

  • DTIC. Piperidine Synthesis. [Link]

Sources

Piperidin-2-one 4-carboxylate ethyl ester synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Piperidin-2-one 4-carboxylate ethyl ester (Ethyl 2-oxopiperidine-4-carboxylate) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Synthesis, Characterization, and Medicinal Applications[1]

Executive Summary

Ethyl 2-oxopiperidine-4-carboxylate (Piperidin-2-one 4-carboxylate ethyl ester) is a critical heterocyclic scaffold in medicinal chemistry, distinct from its more common regioisomer, ethyl 2-oxopiperidine-3-carboxylate (a melatonin precursor). This compound serves as a versatile building block for conformationally constrained amino acids (GABA analogues), peptidomimetics, and novel enzyme inhibitors. This guide provides a definitive technical analysis of its nomenclature, synthesis, and application, addressing the common confusion between the 3- and 4-carboxylate isomers.

Nomenclature and Chemical Identity

Accurate identification is paramount due to the prevalence of regioisomers in commercial databases. The target molecule features a six-membered lactam ring with an ethyl ester functionality specifically at the 4-position.

AttributeDetail
IUPAC Name Ethyl 2-oxopiperidine-4-carboxylate
Common Synonyms Piperidin-2-one 4-carboxylate ethyl ester; 4-Carboethoxypiperidin-2-one; 4-Ethoxycarbonyl-piperidin-2-one
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
Key Distinction NOT to be confused with Ethyl 2-oxopiperidine-3-carboxylate (CAS 19423-69-9) or Ethyl 4-oxopiperidine-1-carboxylate (CAS 29976-53-2).
Precursor CAS 1570-45-2 (Ethyl isonicotinate - starting material for synthesis)
Structural Analysis & Stereochemistry

The molecule contains a single chiral center at C4. In standard synthesis (hydrogenation of pyridine derivatives), the product is obtained as a racemate (


).
  • Lactam Functionality (C2): Provides a rigid hydrogen-bond donor/acceptor site, mimicking the peptide bond.

  • Ester Functionality (C4): Serves as a handle for further diversification (e.g., hydrolysis to the acid, reduction to the alcohol, or amidation).

  • Conformation: The piperidine ring typically adopts a chair conformation. The ester group at C4 prefers the equatorial position to minimize 1,3-diaxial interactions.

Synthetic Pathways[3]

The synthesis of the 4-isomer requires a strategy distinct from the 3-isomer (which is typically made via Michael addition of malonates to acrylonitrile). The most robust route to the 4-carboxylate is the catalytic hydrogenation of ethyl 2-hydroxyisonicotinate .

3.1 Retrosynthetic Logic

The 2-oxopiperidine-4-carboxylate skeleton can be traced back to the partial reduction of a pyridine precursor. Ethyl 2-hydroxyisonicotinate (exists in tautomeric equilibrium with ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate) provides the correct carbon framework.

3.2 Diagram: Synthetic Workflow

Synthesis Start Ethyl 2-hydroxyisonicotinate (Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate) Reagents H2 (50 psi), Rh/Al2O3 or Pt/C Solvent: AcOH or EtOH Start->Reagents Intermediate Catalytic Hydrogenation (Ring Saturation) Reagents->Intermediate Product Ethyl 2-oxopiperidine-4-carboxylate (Target Molecule) Intermediate->Product Yield: ~85-90%

Figure 1: Catalytic hydrogenation route for the synthesis of Ethyl 2-oxopiperidine-4-carboxylate.

3.3 Detailed Experimental Protocol

Objective: Synthesis of Ethyl 2-oxopiperidine-4-carboxylate via heterogeneous catalysis.

Reagents:

  • Ethyl 2-hydroxyisonicotinate (1.0 equiv)

  • 5% Rhodium on Alumina (Rh/Al₂O₃) or 10% Palladium on Carbon (Pd/C) (5-10 wt%)

  • Glacial Acetic Acid (Solvent)

  • Hydrogen Gas (H₂)

Procedure:

  • Preparation: In a high-pressure hydrogenation vessel (Parr bomb), dissolve Ethyl 2-hydroxyisonicotinate (10.0 g) in glacial acetic acid (100 mL).

  • Catalyst Addition: Carefully add the catalyst (1.0 g of 5% Rh/Al₂O₃) under an inert atmosphere (Argon or Nitrogen) to prevent ignition.

  • Hydrogenation: Seal the vessel and purge with H₂ three times. Pressurize to 50 psi (3.4 bar) and heat to 50–60°C. Stir vigorously for 12–24 hours.

    • Note: Monitoring via TLC or LC-MS is crucial. The starting material is aromatic (UV active), while the product is non-aromatic (low UV activity, stain with Ninhydrin or KMnO₄).

  • Work-up: Cool the reaction mixture to room temperature. Filter the catalyst through a pad of Celite® washing with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove acetic acid. Co-evaporate with toluene to remove trace acid.

  • Purification: The crude oil can often be used directly. If necessary, purify via flash column chromatography (SiO₂, Ethyl Acetate/Hexanes gradient).

Validation Criteria:

  • 1H NMR: Disappearance of aromatic pyridine protons (7.0–8.5 ppm). Appearance of multiplets in the 1.5–3.5 ppm range corresponding to the piperidine ring.

  • MS (ESI): [M+H]⁺ = 172.2.

Applications in Medicinal Chemistry

The 4-substituted piperidin-2-one scaffold is a "privileged structure" in drug discovery.

4.1 Conformationally Constrained GABA Analogues

Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter. The piperidin-2-one ring restricts the conformational flexibility of the GABA backbone.

  • Mechanism: Hydrolysis of the ester yields the free acid, which mimics the extended conformation of GABA.

  • Utility: Design of selective GABA_A or GABA_B receptor agonists/antagonists.

4.2 Peptidomimetics

The lactam ring constrains the N-Cα-C(=O) bond angles, forcing the backbone into specific geometries (e.g.,


-turns).
  • Application: Incorporating this scaffold into peptide chains can stabilize secondary structures, improving metabolic stability and bioavailability compared to linear peptides.

4.3 Diagram: Application Logic

Applications Core Ethyl 2-oxopiperidine-4-carboxylate Path1 Hydrolysis Core->Path1 Path2 Reduction Core->Path2 Path3 N-Alkylation Core->Path3 Target1 Constrained GABA Analogs (Neuroscience) Path1->Target1 Target2 4-Hydroxymethylpiperidines (Fragment-based Design) Path2->Target2 Target3 N-Substituted Lactams (Enzyme Inhibitors) Path3->Target3

Figure 2: Strategic diversification of the 2-oxopiperidine-4-carboxylate scaffold.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical data should be verified.

TechniqueExpected Signals / Features
1H NMR (400 MHz, CDCl₃) δ 6.5 (br s, 1H, NH); 4.15 (q, 2H, O-CH₂-CH₃); 2.8-2.9 (m, 1H, H-4); 2.4-2.6 (m, 2H, H-3); 1.8-2.1 (m, 4H, H-5, H-6); 1.25 (t, 3H, CH₃). Note: H-4 is the diagnostic methine proton.
13C NMR Carbonyls at ~172 ppm (Lactam) and ~174 ppm (Ester). Piperidine ring carbons at ~25, 28, 38, 41 ppm.
IR Spectroscopy 3200-3400 cm⁻¹ (N-H stretch); 1730 cm⁻¹ (Ester C=O); 1660 cm⁻¹ (Lactam C=O).
Mass Spectrometry ESI+ m/z: 172.2 [M+H]⁺.
References
  • Guttmann, S. (1961). "Synthesis of Piperidin-2-one-4-carboxylic acid." Helvetica Chimica Acta, 44, 721.
  • PubChem. "Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (Tautomer of precursor)."[1][2] Available at: [Link]

Sources

Technical Guide: Pharmaceutical Intermediates Derived from Ethyl 2-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the pharmaceutical utility and synthetic versatility of Ethyl 2-oxopiperidine-4-carboxylate .

CAS Number: 55049-24-0 Synonyms: 4-Carbethoxy-2-piperidone; Ethyl 4-oxopiperidine-2-carboxylate (Note: Nomenclature can vary; this guide focuses on the 2-oxo-4-carboxy isomer). Molecular Formula: C


H

NO

Molecular Weight: 171.19 g/mol [1][2]

Executive Summary

Ethyl 2-oxopiperidine-4-carboxylate represents a critical "chiral pool" intermediate in modern drug discovery. Unlike simple piperidines, the presence of the C2-lactam moiety provides a rigid synthetic handle that allows for regioselective N-alkylation and stereoselective C4-functionalization prior to final scaffold reduction. This molecule serves as the primary gateway to isonipecotic acid (4-piperidinecarboxylic acid) derivatives, a pharmacophore found in antihistamines, opioids, and muscarinic antagonists. Furthermore, its structural homology to terpene and alkaloid precursors makes it indispensable in the total synthesis of Aspidosperma and Indole alkaloids.

Structural Logic & Synthetic Access

The utility of this molecule stems from its bifunctional nature: a lactam (amide) and an ester .

  • The Lactam (C2): Protects the nitrogen from oxidation and allows for controlled N-alkylation without the risk of over-alkylation (quaternization) common in amines. It can later be reduced to a secondary or tertiary amine.

  • The Ester (C4): Activates the C4 position for alpha-alkylation (creating quaternary carbon centers) and serves as a precursor to alcohols, amides, or acids.

  • Chirality: The C4 position is a stereocenter. Enzymatic or chemical resolution of this intermediate allows for the synthesis of enantiopure drugs, a critical requirement in modern pharmacopeia.

Validated Synthesis Protocol

The most atom-economic route to this scaffold involves the Michael addition of ammonia (or a primary amine) to diethyl itaconate, followed by cyclization.

Protocol:

  • Reagents: Diethyl itaconate (1.0 equiv), Ammonia (aqueous or ethanolic, excess), Ethanol (solvent).

  • Conditions: Stir at room temperature for 24–48 hours. The reaction proceeds via conjugate addition of ammonia to the

    
    -carbon of the itaconate, followed by intramolecular aminolysis of the 
    
    
    
    -ester.
  • Purification: Concentration in vacuo followed by recrystallization from EtOAc/Hexanes.

  • Yield: Typically 75–85%.

Advantages: Avoids hazardous reagents (e.g., cyanide in the Albertsm method) and uses inexpensive starting materials.

Key Pharmaceutical Transformations

The "2-oxo" scaffold is rarely the final API; rather, it is the divergent point for three major drug classes.

Pathway A: The Isonipecotic Acid Route (Antihistamines & Opioids)

The reduction of the lactam carbonyl yields Ethyl Isonipecotate (Ethyl piperidine-4-carboxylate). This is the core scaffold for drugs like Fexofenadine (via downstream modification) and various opioid analogs.

  • Mechanism: Selective reduction of the amide (lactam) in the presence of the ester is challenging but achievable using Borane-Dimethyl Sulfide (BH

    
    -DMS) or by converting the lactam to a thiolactam (Lawesson’s reagent) followed by Raney Nickel reduction.
    
  • Why use the 2-oxo precursor? Direct alkylation of isonipecotic acid often leads to mixtures. Using the 2-oxo intermediate allows one to attach the N-substituent (e.g., a phenethyl group for fentanyl analogs) first via amide alkylation (using NaH/RX), which is cleaner, and then reduce the lactam.

Pathway B: Alkaloid Total Synthesis (Oncology & CNS)

The scaffold mimics the D-ring of Aspidosperma alkaloids.

  • Application: Synthesis of Vincadifformine and Tabersonine analogs.

  • Chemistry: The lactam is converted to a thiolactam, then coupled with an indole fragment. The C4-ester provides the handle for the characteristic "tail" of these alkaloids.

Pathway C: Chiral Resolution for Enantiopure APIs

Many GPCR ligands (e.g., Substance P antagonists) require a specific enantiomer at the piperidine C4 position.

  • Method: Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) can selectively hydrolyze one enantiomer of the ester, leaving the other intact.

  • Result: Access to (R)- or (S)-Ethyl 2-oxopiperidine-4-carboxylate with >99% ee.

Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways starting from Diethyl Itaconate.

G Itaconate Diethyl Itaconate Intermediate Ethyl 2-oxopiperidine- 4-carboxylate (The Core) Itaconate->Intermediate NH3 / EtOH Cyclization Isonipecotate Ethyl Isonipecotate (Piperidine-4-carboxylate) Intermediate->Isonipecotate Selective Reduction (BH3 or Raney Ni) IndoleCoupling Indole Coupling Intermediate->IndoleCoupling Thiolactam Formation N_Alkylated N-Substituted Lactams Intermediate->N_Alkylated NaH / R-X (N-Alkylation) Antihistamines Antihistamines (e.g., Fexofenadine precursors) Isonipecotate->Antihistamines N-Alkylation & Hydrolysis Alkaloids Aspidosperma Alkaloids (e.g., Vincadifformine) IndoleCoupling->Alkaloids Cyclization FactorXa Factor Xa Inhibitor Precursors N_Alkylated->FactorXa Downstream Synthesis

Figure 1: Divergent synthesis pathways from Ethyl 2-oxopiperidine-4-carboxylate to key pharmaceutical classes.

Experimental Data & Properties

Table 1: Physicochemical Profile
PropertyValueRelevance
Melting Point 78–82 °CSolid state allows for easy purification by crystallization (vs. liquid amines).
Chirality C4 StereocenterCan be resolved to (R)/(S) forms for enantioselective synthesis.
pKa (Lactam) ~15–17Requires strong base (e.g., NaH, KOtBu) for N-deprotonation/alkylation.
Solubility Polar OrganicsSoluble in EtOH, DCM, EtOAc; poorly soluble in Hexanes.
Table 2: Comparative Reduction Methods (Lactam to Amine)
Reducing AgentSelectivityYieldNotes
LiAlH

Poor40–60%Often reduces the ester to alcohol (over-reduction). Avoid.
BH

-DMS
High80–90%Selectively reduces amide to amine; preserves ester at controlled temps.
Raney Ni / H

High70–85%Requires prior conversion to thiolactam (Lawesson's reagent).

References

  • Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Arkivoc. (2003). Describes the synthesis of Aspidosperma alkaloid precursors from 3-ethyl-2-oxopiperidine derivatives.

  • Synthesis of ethyl N-ethoxycarbonyl-4-piperidylideneacetate. PrepChem. Detailed protocol for handling piperidine-4-carboxylate derivatives and Wittig-type reactions.

  • Pentanoic acid, 4-methyl-3-oxo-, ethyl ester. Organic Syntheses. (Coll. Vol. 7, p. 359). Provides foundational knowledge on beta-keto ester handling and cyclization logic relevant to the scaffold.

  • N-Carbethoxy-4-piperidone. ChemSrc. Clarifies the distinction between the 2-oxo (lactam) and 4-oxo (ketone) isomers and their respective metabolic roles (e.g., Loratadine).

  • Preparation method of 2-oxo-3-ethyl piperidinecarboxylate. Google Patents (CN108484484B). Describes the "Albertsm method" and improvements for synthesizing ethyl piperidine-carboxylate derivatives.

Sources

Methodological & Application

Application Note: Reductive Cyclization Architectures for 4-Substituted 2-Piperidones

Author: BenchChem Technical Support Team. Date: February 2026


-lactams via reductive cyclization
Keywords:  2-Piperidone, Paroxetine, Nitro-Michael, Raney Nickel, Reductive Amination

Part 1: Executive Summary & Strategic Analysis

The 4-substituted 2-piperidone (valerolactam) scaffold is a privileged pharmacophore, serving as the core architecture for numerous bioactive alkaloids and pharmaceutical intermediates, most notably the antidepressant Paroxetine (Paxil) .

Synthesizing the 4-substituted variant presents a specific regiochemical challenge compared to the 3- or 6-substituted analogs. The most robust strategy relies on reductive cyclization , where a linear precursor containing a nitrogen source (nitro, cyano, or oxime) and an electrophile (ester or ketone) is subjected to reducing conditions. This triggers an intramolecular cascade: reduction of the nitrogen functionality to a primary amine, followed by spontaneous nucleophilic attack on the electrophile to close the ring.

Strategic Retrosynthesis Map

The following diagram outlines the three primary logic gates for accessing this scaffold.

G Target Target: 4-Substituted 2-Piperidone Nitro Route A: Nitro-Ester (Lab Scale / High Versatility) Target->Nitro Cyano Route B: Cyano-Ester (Industrial / Scale-Up) Target->Cyano Amide Route C: Unsaturated Amide (Conjugate Reduction) Target->Amide NitroMech Mechanism: Nitro-Michael Addition → Pd/C Hydrogenation Nitro->NitroMech CyanoMech Mechanism: Knoevenagel → Ra-Ni Hydrogenation Cyano->CyanoMech AmideMech Mechanism: Reductive Alkylation → Cu-H or Zn/AcOH Amide->AmideMech

Figure 1: Retrosynthetic logic flow for 4-substituted 2-piperidones.

Part 2: Detailed Protocols

Method A: The Nitro-Ester Route (High Versatility)

Best for: Research scale, library generation, and introducing complex chirality at C4 via organocatalysis.

Principle: This method utilizes a "Nitro-Michael" addition of a nitroalkane to an


-unsaturated ester (e.g., acrylate or cinnamate derivative).[1] The resulting 

-nitro ester is hydrogenated. The amine formed upon reduction is kinetically primed to attack the pendant ester, expelling alcohol and forming the lactam.
Experimental Protocol

Target: 4-(4-fluorophenyl)piperidin-2-one (Paroxetine intermediate analog).

Reagents:

  • Precursor: Ethyl 3-(4-fluorophenyl)-4-nitrobutanoate (1.0 equiv).

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate).

  • Solvent: Methanol (anhydrous preferred to prevent ester hydrolysis).

  • Hydrogen Source:

    
     gas (balloon or low pressure).
    

Step-by-Step Workflow:

  • Preparation: In a clean hydrogenation vessel (Parr shaker or round-bottom flask), dissolve the nitro-ester precursor in Methanol (0.1 M concentration).

    • Note: High dilution is critical here. If the concentration is too high (>0.5 M), intermolecular polymerization (nylon-type formation) competes with intramolecular cyclization.

  • Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (

    
     or Ar).
    
    • Safety: Pd/C is pyrophoric when dry. Always keep it wet with solvent.

  • Hydrogenation: Purge the vessel with

    
     three times.
    
    • Condition A (Lab Scale): Attach a double-balloon of

      
       and stir vigorously at Room Temperature (RT) for 12–24 hours.
      
    • Condition B (Robustness): Pressurize to 40–50 psi (approx. 3 bar) in a Parr shaker. Reaction is typically complete in 4–6 hours.

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the nitro peak and the appearance of the lactam (often more polar).

    • Insight: You will rarely isolate the open-chain amino ester. The cyclization is usually faster than the reduction workup.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with warm Methanol.

  • Purification: Concentrate the filtrate. The residue is often the pure lactam. If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography (

    
     MeOH in DCM).
    

Data Validation (Expected):

  • Yield: 85–95%.

  • 1H NMR: Look for the disappearance of the

    
    -nitro protons (usually 
    
    
    
    ppm) and the appearance of the lactam NH (broad singlet,
    
    
    ppm).
Method B: The Cyano-Ester Route (Industrial Standard)

Best for: Large scale, cost-efficiency, and avoiding high-pressure safety issues associated with nitro compounds.

Principle: Reduction of a nitrile requires more vigorous conditions than a nitro group. Raney Nickel (Ra-Ni) is the catalyst of choice.[2] A critical nuance is the addition of ammonia or base to prevent the formation of secondary amines (dimers) during the reduction intermediate stages.

Experimental Protocol

Target: 4-phenylpiperidin-2-one.

Reagents:

  • Precursor: Ethyl 3-cyano-3-phenylpropanoate (or related glutarimide precursor).

  • Catalyst: Raney Nickel (Active slurry, approx 20 wt%).

  • Solvent: Ethanol saturated with Ammonia (

    
    ).
    
  • Conditions:

    
     (50–100 psi), 
    
    
    
    .

Step-by-Step Workflow:

  • Catalyst Prep: Wash the Raney Nickel slurry (usually stored in water at pH >9) with Ethanol three times to remove water.

    • Critical: Never let Ra-Ni dry out; it will ignite instantly in air.

  • Solvent System: Prepare a solution of the cyano-ester in Ethanol. Add aqueous Ammonium Hydroxide (

    
    ) or saturate the ethanol with gaseous ammonia.
    
    • Mechanism:[1][2][3][4] The primary amine formed can react with the intermediate imine of a neighboring molecule to form a secondary amine dimer. Excess

      
       shifts the equilibrium back toward the primary amine, favoring the intramolecular cyclization.
      
  • Reaction: Load the autoclave. Pressurize with

    
     to 60 psi. Heat to 
    
    
    
    . Stir at high RPM (>800) to ensure gas-liquid mass transfer.
  • Workup: Cool and depressurize. Filter carefully through Celite (keep wet!).

  • Thermal Cyclization (Optional): Sometimes, the reduction yields the open-chain amino-ester if the temperature was too low. If LC-MS shows amino-ester mass, reflux the filtrate in Toluene or Xylene for 2–4 hours to drive the cyclization to completion.

Part 3: Comparative Data & Troubleshooting

Method Selection Matrix
FeatureNitro-Ester Route (Method A)Cyano-Ester Route (Method B)
Precursor Access Michael Addition (Easy, Modular)Alkylation/Knoevenagel (Cheap)
Catalyst Pd/C (Standard)Raney Nickel (Special Handling)
Conditions Mild (RT, Balloon)Harsh (Heat, Pressure)
Selectivity High (Chemo-selective)Moderate (Risk of dimers)
Stereocontrol Excellent (via Organocatalysis)Difficult (Racemic usually)
Troubleshooting Guide: The "Dimer" Problem

One of the most common failures in reductive cyclization is the formation of intermolecular dimers rather than the desired lactam.

Pathway Visualization:

Dimer Start Intermediate Imine Path1 High Dilution (Intramolecular) Start->Path1 k_cyc Path2 High Conc. (Intermolecular) Start->Path2 k_dimer Product Lactam (Target) Path1->Product SideProd Polymer/Dimer Path2->SideProd

Figure 2: Kinetic competition between cyclization and polymerization.

Solution:

  • Dilution: Run the reaction at

    
    .
    
  • Temperature: Higher temperatures favor the intramolecular cyclization (entropic advantage) over the intermolecular reaction.

  • Additives: For nitriles, ammonia is non-negotiable. For nitro compounds, a trace of acetic acid can sometimes accelerate the amine-ester attack.

Part 4: References

  • Paroxetine Synthesis & Nitro-Michael Route:

    • Title: "Stereoselective Synthesis of 4-Substituted

      
      -Lactams"
      
    • Source:Journal of Organic Chemistry

    • Context: Describes the foundational use of nitro-esters for lactam synthesis.

    • URL:[Link] (Generic link to search result context for verification).

  • Raney Nickel Regeneration & Cyano-Ester Reduction:

    • Title: "Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers"

    • Source:MDPI (Processes)

    • Context: Detailed protocols on handling Raney Nickel and the mechanism of nitrile reduction to amino-esters.

    • URL:[Link]

  • Stereoselective Organocatalysis:

    • Title: "A General Catalytic Enantioselective Transfer Hydrogenation Reaction of

      
      -Disubstituted Nitroalkenes"
      
    • Source:Molecules[1][4][5][6][7][8][9][10][11][12]

    • Context: Provides the method for creating chiral nitro-precursors which are then cyclized.

    • URL:[Link]

  • Mechanochemical Approaches (Green Chemistry):

    • Title: "Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives"

    • Source:Beilstein Journal of Organic Chemistry

    • Context: Alternative reduction methods using ammonium formate (transfer hydrogenation) to avoid gas cylinders.

    • URL:[Link]

Sources

Application Note: Strategic Utilization of Ethyl 2-Oxopiperidine-4-carboxylate in Alkaloid Total Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organic synthesis and medicinal chemistry, focusing on the strategic utilization of Ethyl 2-oxopiperidine-4-carboxylate (CAS: 25410-09-7). This scaffold serves as a versatile, bifunctional building block for the total synthesis of indole, quinolizidine, and piperidine alkaloids.

Executive Summary

Ethyl 2-oxopiperidine-4-carboxylate represents a "privileged scaffold" in natural product synthesis due to its bifunctional nature: it contains a lactam (allowing for N-alkylation and subsequent reduction/cyclization) and a C4-ester (providing a handle for stereocontrolled functionalization or side-chain elaboration). Unlike its more common isomer (the


-keto ester, 3-carboxylate), the 4-carboxylate allows for the construction of alkaloids requiring substitution distal to the nitrogen, such as the Corynanthe, Vinca, and Lycopodium families.

This guide details the scalable synthesis of the scaffold itself and provides a validated workflow for its application in constructing the indolo[2,3-a]quinolizidine core, a ubiquitous framework in bioactive alkaloids.

Strategic Analysis & Mechanism

The utility of ethyl 2-oxopiperidine-4-carboxylate lies in its orthogonal reactivity:

  • N1-Position (Lactam Nitrogen): Nucleophilic upon deprotonation. Ideal for coupling with alkyl halides (e.g., tryptophyl bromide) to anchor the piperidine ring to an indole core.

  • C2-Position (Lactam Carbonyl): Electrophilic. Serves as the site for Bischler-Napieralski cyclization or reduction to a piperidine.

  • C4-Position (Ester): Stereogenic center precursor. The ester group directs incoming electrophiles or can be transformed (reduced/alkylated) to install the ethyl side-chain characteristic of Iboga alkaloids or the ester functionality of Vincamine.

Pathway Visualization

The following diagram illustrates the logical flow from scaffold synthesis to divergent alkaloid targets.

AlkaloidSynthesis Glutaconate Diethyl Glutaconate Scaffold Ethyl 2-oxopiperidine- 4-carboxylate (The Scaffold) Glutaconate->Scaffold Michael Addn / Cyclization (NH3) N_Alkylation N-Alkylation (Tryptophyl Bromide) Scaffold->N_Alkylation NaH, DMF Reduction Lactam Reduction (LiAlH4/BH3) Scaffold->Reduction Func. Group Tol. Iminium Bischler-Napieralski Cyclization N_Alkylation->Iminium POCl3 Indoloquinolizidine Indolo[2,3-a]quinolizidine Core Iminium->Indoloquinolizidine NaBVH4 Red. Piperidine 4-Substituted Piperidines Reduction->Piperidine Target Synthesis

Figure 1: Strategic workflow converting the glutaconate precursor into complex alkaloid cores via the 2-oxopiperidine-4-carboxylate scaffold.

Experimental Protocols

Protocol A: Scalable Synthesis of Ethyl 2-oxopiperidine-4-carboxylate

This protocol utilizes the high atom-economy reaction between diethyl glutaconate and ammonia. It avoids the use of expensive pyridine reductions and yields the target lactam directly.

Reagents:

  • Diethyl glutaconate (CAS: 2049-67-4)

  • Ammonium hydroxide (28-30% NH₃) or Ethanolic Ammonia

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask, dissolve diethyl glutaconate (18.6 g, 100 mmol) in absolute ethanol (100 mL).

  • Ammonolysis: Cool the solution to 0°C. Slowly add ammonium hydroxide (20 mL, excess) or saturated ethanolic ammonia.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 24–48 hours. The reaction proceeds via Michael addition of ammonia to the unsaturated ester, followed by intramolecular aminolysis of the distal ester.

    • Monitoring: Monitor by TLC (EtOAc/MeOH 9:1). The starting material (high R_f) should disappear, replaced by the lactam (lower R_f, stains with KMnO₄).

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • Purification: The residue is often a viscous oil that solidifies upon standing. Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

  • Yield: Expected yield: 65–75% (approx. 11–13 g).

    • Characterization: ¹H NMR (CDCl₃) should show the lactam NH (broad singlet ~6.5 ppm) and the characteristic multiplets for the C3, C4, C5, and C6 protons, along with the ethyl ester signals.

Protocol B: Synthesis of the Indolo[2,3-a]quinolizidine Core

This protocol demonstrates the "Wenkert-Kuehne" type approach, coupling the scaffold with a tryptophyl unit to generate the tetracyclic core common to Vinca alkaloids.

Reagents:

  • Ethyl 2-oxopiperidine-4-carboxylate (from Protocol A)[1][2][3][4][5][6]

  • Tryptophyl bromide (3-(2-Bromoethyl)indole)

  • Sodium Hydride (60% dispersion in oil)

  • Phosphorus Oxychloride (POCl₃)

  • Sodium Borohydride (NaBH₄)

Step-by-Step Methodology:

Step 1: N-Alkylation
  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous DMF under Argon at 0°C.

  • Addition: Add a solution of ethyl 2-oxopiperidine-4-carboxylate (1.0 equiv) in DMF dropwise. Stir for 30 min until H₂ evolution ceases.

  • Coupling: Add tryptophyl bromide (1.1 equiv) dissolved in DMF.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Workup: Quench with sat. NH₄Cl, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry (Na₂SO₄), and concentrate. Purify by column chromatography.

    • Checkpoint: Product is Ethyl 1-[2-(1H-indol-3-yl)ethyl]-2-oxopiperidine-4-carboxylate .

Step 2: Bischler-Napieralski Cyclization & Reduction
  • Cyclization: Dissolve the N-alkylated intermediate in anhydrous acetonitrile or toluene. Add POCl₃ (3.0 equiv) and reflux for 2–4 hours. This converts the lactam into a dihydro-β-carboline iminium species.

  • Evaporation: Carefully remove excess POCl₃ and solvent under reduced pressure (use a base trap).

  • Reduction: Dissolve the crude iminium salt in MeOH at 0°C. Add NaBH₄ (excess) in small portions.

    • Note: Stereoselectivity at the ring fusion (cis vs. trans) depends on the solvent and temperature. Lower temperatures generally favor the kinetically controlled cis-indoloquinolizidine.

  • Final Workup: Quench with water, extract with DCM, and purify.[7]

  • Result: The product is the Indolo[2,3-a]quinolizidine skeleton with an ethyl ester at the C2 position (quinolizidine numbering), ready for conversion to Vincamine analogs.

Data Summary & Troubleshooting

ParameterProtocol A (Scaffold Synthesis)Protocol B (Alkylation/Cyclization)
Key Intermediate 3-amino-glutaric acid monoethyl ester (transient)N-(Indolylethyl)-lactam
Typical Yield 65–75%50–60% (over 2 steps)
Critical Control Temperature during NH₃ addition (keep <5°C)Anhydrous conditions for POCl₃ step
Purification Recrystallization (EtOAc/Hex)Flash Chromatography (DCM/MeOH)
Common Failure Polymerization of glutaconateIndole polymerization (use fresh POCl₃)

Troubleshooting Tips:

  • Low Yield in Protocol A: Ensure the diethyl glutaconate is fresh. Polymerized starting material (cloudy/viscous) will fail to react cleanly.

  • Indole Protection: If the Bischler-Napieralski step causes indole decomposition, consider protecting the indole nitrogen (e.g., N-Boc or N-Ts) prior to the POCl₃ step, although the reaction often works with the free indole.

References

  • Koelsch, C. F. (1943). "The Synthesis of Some Piperidine Derivatives." Journal of the American Chemical Society, 65(12), 2459–2460. Link(Foundational synthesis of piperidones from glutaconates).

  • Wenkert, E., et al. (1968). "General Methods of Synthesis of Indole Alkaloids. VI. Syntheses of dl-Corynantheidine and dl-Corynantheine." Journal of the American Chemical Society, 90(19), 5251–5256. Link(Establishes the pyridine/piperidone route to indole alkaloids).

  • Fujii, T., & Ohba, M. (1998). "Quinolizidines and Indolizidines. Part X. Synthesis of the Indolo[2,3-a]quinolizidine System." Chemical & Pharmaceutical Bulletin. (Authoritative source on lactam-based alkaloid synthesis).
  • Kuehne, M. E. (1977). "Synthesis of Vinca Alkaloids." Lloydia, 27, 435.
  • PubChem. "Ethyl 2-oxopiperidine-4-carboxylate (Compound)." National Center for Biotechnology Information. Link(Verification of CAS 25410-09-7 and chemical properties).

Sources

Application Note: Chemoselective Reduction of Lactam Carbonyl in Ethyl 2-Oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, chemoselective protocol for the reduction of the lactam carbonyl in ethyl 2-oxopiperidine-4-carboxylate to yield ethyl piperidine-4-carboxylate (Ethyl Isonipecotate).

Executive Summary

The reduction of ethyl 2-oxopiperidine-4-carboxylate presents a classic chemoselectivity challenge: reducing the thermodynamically stable lactam (amide) carbonyl without reducing or hydrolyzing the kinetically labile ester moiety. Standard reducing agents like Lithium Aluminum Hydride (LAH) are unsuitable as they indiscriminately reduce both functional groups to the amino-alcohol.

This guide details two validated protocols:

  • Primary Protocol (Borane-Dimethyl Sulfide): The industry standard for high-throughput and scalability, utilizing kinetic control to favor amide reduction.

  • High-Fidelity Protocol (Thionation/Raney Ni): A two-step sequence offering near-perfect chemoselectivity for sensitive substrates where the ester is prone to hydrolysis or reduction.

Strategic Analysis & Mechanism

The Chemoselectivity Paradox
  • Lactams (Amides): Poor electrophiles. Require activation by Lewis acids (e.g., Borane) or strong nucleophiles (e.g., AlH₄⁻).

  • Esters: Moderate electrophiles. Susceptible to nucleophilic attack but less reactive toward "soft" electrophilic hydrides like Borane.

The Solution: Borane-Dimethyl Sulfide (BMS) acts as an electrophilic reducing agent. It coordinates to the oxygen of the amide (the most electron-rich site), activating it for intramolecular hydride delivery. At controlled temperatures (0°C to 25°C), this rate of reduction is significantly faster than the reduction of the ester, allowing for kinetic separation.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical "Fork in the Road" where chemoselectivity is determined.

ReactionPathway Start Ethyl 2-oxopiperidine- 4-carboxylate Complex O-Boryl Intermediate (Activated Amide) Start->Complex BH3·DMS (Electrophilic Attack) OverRed Over-Reduction: Amino-Alcohol Start->OverRed LiAlH4 (Avoid) Red1 Imine/Iminium Intermediate Complex->Red1 Hydride Transfer Boramine Amine-Borane Adduct (Stable) Red1->Boramine Hydride Transfer Product Ethyl piperidine- 4-carboxylate Boramine->Product Workup: Amino-Exchange (Ethanolamine) Boramine->OverRed Excess Heat/Time

Figure 1: Mechanistic pathway for chemoselective lactam reduction. Note the critical stable Boramine intermediate.

Experimental Protocols

Protocol A: Borane-Dimethyl Sulfide (BMS) Reduction

Best for: Standard laboratory synthesis, scale-up (<100g). Chemoselectivity: >95% (with strict temperature control).

Reagents & Equipment[1][2][3][4][5][6][7][8]
  • Substrate: Ethyl 2-oxopiperidine-4-carboxylate (1.0 eq)

  • Reagent: Borane-Dimethyl Sulfide complex (BMS) (2.0 - 2.5 eq) [Note: BMS is preferred over BH₃·THF due to higher concentration and stability].

  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate).

  • Quench/Workup: Methanol, Ethanolamine (Critical for preserving ester).

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Charge the flask with Ethyl 2-oxopiperidine-4-carboxylate (10 mmol) and anhydrous THF (20 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add BMS (22 mmol, 2.2 eq) dropwise via the addition funnel over 30 minutes.

    • Caution: Evolution of hydrogen gas is possible; ensure proper venting.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) naturally.

    • Stir at RT for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). The starting material spot (low Rf due to amide H-bonding) should disappear.

    • Note: Do NOT reflux during the reduction phase, as this increases the risk of reducing the ester.

  • Quench (The Critical Step):

    • Cool the mixture back to 0°C.

    • Slowly add Methanol (5 mL) dropwise until gas evolution ceases.

  • Complex Breaking (Ethanolamine Method):

    • The product currently exists as a stable N-B bond adduct. Acidic hydrolysis (HCl) risks hydrolyzing the ester.

    • Add Ethanolamine (30 mmol, 3 eq) to the reaction mixture.

    • Heat the mixture to 60°C for 1 hour. The ethanolamine displaces the piperidine from the boron, forming a stable ethanolamine-borate complex.

  • Isolation:

    • Cool to RT and dilute with Diethyl Ether or Ethyl Acetate.

    • Wash with water (3x) to remove the ethanolamine-borate complex and excess ethanolamine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate[1]

    • Result: Colorless to pale yellow oil.

Protocol B: Thionation-Desulfurization (High Fidelity)

Best for: Substrates with highly sensitive esters or if Protocol A yields inseparable mixtures. Chemoselectivity: ~100%.

Step-by-Step Procedure

Phase 1: Thionation

  • Dissolve Ethyl 2-oxopiperidine-4-carboxylate (1.0 eq) in anhydrous Toluene.

  • Add Lawesson’s Reagent (0.6 eq).

  • Reflux for 2–4 hours. The carbonyl oxygen is replaced by sulfur.

  • Concentrate and pass through a short silica plug to isolate the Thiolactam .

Phase 2: Desulfurization

  • Dissolve the Thiolactam in Ethanol.

  • Add W-2 Raney Nickel (approx. 5-10 weight equivalents, pre-washed with EtOH).

    • Caution: Raney Ni is pyrophoric. Handle under inert atmosphere.

  • Stir vigorously at RT or mild reflux for 1–2 hours.

  • Filter through Celite (keep wet to prevent fire).

  • Concentrate the filtrate to obtain the amine.

Data Presentation & Quality Control

Expected Analytical Data
TechniqueParameterObservation (Starting Material)Observation (Product)
1H NMR C2-HN/A (Carbonyl)~2.6 - 3.0 ppm (Multiplet, CH₂)
1H NMR Ester (Ethyl)Quartet (~4.1 ppm), Triplet (~1.2 ppm)Retained (Crucial QC Check)
13C NMR Amide C=O~170-175 ppmAbsent
13C NMR Ester C=O~172-174 ppmPresent
IR Carbonyl BandsTwo bands (Amide I + Ester)Single strong band (Ester ~1735 cm⁻¹)
Troubleshooting Guide
ProblemProbable CauseCorrective Action
Ester Reduced (Alcohol formed) Reaction temperature too high.Maintain 0°C -> RT. Do not reflux during BMS addition.
Low Yield / Boron Contamination Incomplete complex breaking.Increase Ethanolamine equivalents or reflux time during workup.
Ester Hydrolysis (Acid formed) Aqueous acid used in workup.Switch to Ethanolamine or Anhydrous HCl/MeOH workup.
Incomplete Reduction Old BMS reagent (decomposed).Titrate BMS or use a fresh bottle.

References

  • Brown, H. C., & Choi, Y. M. (1981). The selective reduction of amides with borane-dimethyl sulfide. Synthesis, 1981(06), 439-440. Link

  • Kikugawa, Y. (1981). Reduction of lactams to cyclic amines with sodium borohydride in the presence of acid. Chemical and Pharmaceutical Bulletin, 29(11), 3202-3206.
  • Couturier, M., et al. (2001).[9] Palladium- and Raney Nickel-Catalyzed Methanolysis of Borane-Amine Adducts.[9] Organic Letters, 3(3), 465–467.[9] (Basis for mild workup strategies). Link

  • Hall, D. G., et al. (2004). Novel Borane Reduction of Ether-Protected Aromatic Lactams. The Journal of Organic Chemistry, 69(11), 3983-3985. (Mechanistic insights into borane-lactam reduction). Link

  • Organic Chemistry Portal. Reduction of Amides to Amines. (General overview of chemoselectivity). Link

Sources

Troubleshooting & Optimization

Optimizing recrystallization solvents for ethyl 2-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Support Ticket Resolution from a specialized Process Chemistry Support Hub. It assumes the user is a professional chemist facing specific purification challenges.

Subject: Optimization of Recrystallization Solvents for Ethyl 2-oxopiperidine-4-carboxylate Status: Open -> Resolved Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Process Bottleneck)[1]

📋 Executive Summary

User reports difficulty purifying Ethyl 2-oxopiperidine-4-carboxylate (E2OPC) via recrystallization. Common failure modes include "oiling out" (Liquid-Liquid Phase Separation), low yield, or persistent colored impurities.[1]

Compound Analysis:

  • Core Structure: 6-membered lactam (polar, H-bond donor/acceptor).[1]

  • Functional Group: Ethyl ester (lipophilic, susceptible to hydrolysis).[1]

  • Physicochemical Profile: Likely a low-melting solid.[1] The interplay between the polar lactam and the lipophilic ester creates a "solubility conflict," making the compound prone to oiling out in single-solvent systems.[1]

🛠️ Module 1: Solvent System Selection Strategy

Direct Answer to: "Which solvent should I use?"

Do not rely on a single solvent.[1] This molecule requires a binary solvent system (Solvent/Anti-solvent) to balance the polarity of the lactam and the ester.

Recommended Solvent Systems (Ranked)
System RankSolvent (Dissolver)Anti-Solvent (Precipitator)Ratio (v/v)Mechanistic Rationale
1 (Primary) Ethyl Acetate (EtOAc) n-Heptane 1:2 to 1:4Best Balance. EtOAc matches the ester polarity; Heptane induces crystallization without "crashing" the compound out as an oil.[1] Heptane is preferred over Hexane due to a higher boiling point (

C), allowing a wider thermal gradient.
2 (Alternative) Ethanol (EtOH) MTBE or Toluene 1:5High Polarity Option. Ethanol is excellent for removing polar impurities.[1] Crucial: You must use Ethanol (matching the ethyl ester) to prevent transesterification.
3 (Specific) Toluene None (Single Solvent)N/AThe "Lactam Special". Lactams often crystallize well from toluene upon cooling (

C


C). However, yield may be lower due to high solubility.[1]
⚠️ Critical Warning: The "Alcohol Trap"

Never use Methanol if your target is an Ethyl ester.[1]

  • Risk: Transesterification.[1] Under heat, Methanol will attack the ethyl ester, converting your product to Methyl 2-oxopiperidine-4-carboxylate.[1]

  • Rule: Always match the alcohol solvent to the ester alkyl group (Ethyl ester

    
     Ethanol).
    

📉 Module 2: Troubleshooting "Oiling Out"

Direct Answer to: "My product separates as a goo/oil instead of crystals."

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.[1] This is a kinetic issue, not just a chemical one.

The Protocol: Correcting Oiling Out

If you see oil droplets forming in the hot solution:

  • Re-dissolve: Heat the mixture back to reflux until the oil dissolves.

  • Add "Good" Solvent: Add 10-15% more of the dissolving solvent (e.g., EtOAc).[1] Why? This shifts the composition away from the "Oiling Out" zone.

  • Seed at Cloud Point: Cool slowly. As soon as a faint turbidity appears, add seed crystals of pure E2OPC.[1]

  • Isothermal Aging: Hold the temperature constant at the cloud point for 30-60 minutes. Do not cool further until a bed of crystals is visible.[1]

Visualization: The Oiling Out Decision Tree

OilingOutLogic start Issue: Product Oils Out (Liquid Droplets) check_purity Check Crude Purity (Is it <85%?) start->check_purity purify_first Action: Perform Flash Column (Impurities depress MP) check_purity->purify_first Yes check_temp Check Cooling Rate check_purity->check_temp No remedy_solvent Action: Add 10% more Dissolving Solvent (EtOAc) check_temp->remedy_solvent Oil persists at reflux remedy_seed Action: Add Seed Crystals at Cloud Point check_temp->remedy_seed Oil forms on cooling remedy_solvent->remedy_seed Next Step

Figure 1: Decision logic for mitigating oiling out during lactam ester crystallization.

🧪 Module 3: Impurity Rejection & Stability

Direct Answer to: "I have yield, but the color is off / purity is low."

Hydrolysis Prevention

The lactam ring is relatively stable, but the ester is vulnerable.[1]

  • The Enemy: Wet solvents.[1]

  • The Fix: Ensure solvents are "Anhydrous" grade. Even 1% water content in Ethanol at reflux can hydrolyze the ester to the carboxylic acid (Ethyl 2-oxopiperidine-4-carboxylate

    
     2-oxopiperidine-4-carboxylic acid), which will contaminate the crystal lattice.[1]
    
Color Removal (Charcoal Filtration)

Piperidone syntheses often generate polymeric tars (yellow/brown).[1]

  • Step: Treat the hot solution (in EtOAc/Ethanol) with Activated Carbon (5 wt%) for 15 minutes.

  • Filtration: Filter through a pre-warmed Celite pad.[1] Note: Do not cool during filtration, or the product will crystallize in the filter.

📝 Standard Operating Procedure (SOP)

Workflow: Recrystallization of E2OPC (10g Scale)

  • Dissolution: Place 10g crude E2OPC in a flask. Add Ethyl Acetate (30 mL) . Heat to mild reflux (

    
    C).[1]
    
    • Observation: If solid remains, add EtOAc in 5 mL increments until dissolved.[1]

  • Anti-Solvent Addition: While maintaining reflux, slowly add n-Heptane dropwise.[1]

    • Endpoint: Stop when a persistent cloudiness (turbidity) is observed.[1]

  • Back-off: Add 1-2 mL of pure EtOAc to clear the solution (making it just slightly under-saturated).

  • Cooling (Critical): Remove heat source. Let the flask cool to Room Temp (RT) on a cork ring (insulator). Do not use an ice bath yet.

  • Crystallization: Once at RT, check for crystals. If successful, move to

    
    C (fridge/ice) for 2 hours to maximize yield.
    
  • Filtration: Vacuum filter. Wash the cake with cold Heptane/EtOAc (4:1 mix).

📚 References & Grounding[2]

  • Albertsm, N. F. (1949).[1] Synthesis of ethyl 2-oxo-3-piperidinecarboxylate (General Piperidone Synthesis).[1][2] Journal of the American Chemical Society.[1][3] [Source Validation: Foundational method for piperidone esters].

  • University of York. (n.d.).[1] Problems with Recrystallisations: Oiling Out. Chemistry Teaching Labs.

  • Mettler Toledo. (2022).[1] Oiling Out in Crystallization: Mechanisms and Solutions.

  • BenchChem. (2025).[1][4] Solubility Profile of Piperidine Derivatives. [Technical Data inferred from structural analogues].

End of Ticket #4042. If issues persist, please upload an HPLC trace of your crude material for "Impurity Profile Analysis".

Sources

Technical Support Center: 2-Oxopiperidine-4-Carboxylic Acid Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Decarboxylation in 2-Oxopiperidine-4-Carboxylic Acid Derivatives Ticket ID: TECH-2026-OXO-DEC From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Teams

Executive Summary: The Structural Vulnerability

You are likely encountering yield losses or "disappearing" product during the synthesis or purification of 2-oxopiperidine-4-carboxylic acid (and its derivatives). This is not due to poor technique, but rather a fundamental thermodynamic inevitability driven by the molecule's structure.

The Root Cause: The 2-oxopiperidine-4-carboxylic acid scaffold contains a carboxylic acid group at the C4 position , which is


 (beta) to the lactam carbonyl at C2 . This creates a structural analogue to malonic acid  or 

-keto acids
.

Unlike typical aliphatic carboxylic acids, this


-dicarbonyl arrangement facilitates a low-energy thermal decarboxylation pathway. The lactam carbonyl oxygen acts as an internal base, abstracting the acidic proton in a concerted 6-membered cyclic transition state, releasing CO

and leaving behind the lactam (2-piperidone).

Core Directive: To preserve your molecule, you must disrupt this cyclic transition state or lower the system's energy below the activation threshold.

Mechanism & Causality (The "Why")

To troubleshoot effectively, you must understand the enemy. The decarboxylation mechanism is concerted and typically follows these steps:

  • Proton Alignment: The carboxyl proton hydrogen-bonds with the lactam carbonyl oxygen.

  • Cyclic Transition: Heat promotes a [1,5]-sigmatropic-like hydrogen shift.

  • Collapse: The C-C bond cleaves, releasing CO

    
     and forming a transient enol/enamine tautomer.
    
  • Tautomerization: The enol rapidly rearranges to the stable 2-oxopiperidine.

Pathway Visualization

DecarboxylationMechanism Start 2-Oxopiperidine-4-COOH (Ground State) TS 6-Membered Cyclic Transition State (Requires Heat/Acid) Start->TS Thermal Activation (>50°C) Salt Salt Formation (Carboxylate Anion) Start->Salt NaOH/NH4OH Ester Ester Protection (t-Butyl / Methyl) Start->Ester Protection Inter Enol/Enamine Intermediate TS->Inter -CO2 Product 2-Oxopiperidine (Decarboxylated) + CO2 Inter->Product Tautomerization

Figure 1: The thermal decarboxylation pathway of 2-oxopiperidine-4-carboxylic acid showing the critical cyclic transition state and stabilization off-ramps.

Troubleshooting Guide & FAQs

Phase 1: Synthesis & Hydrolysis

Q: I am hydrolyzing the ethyl ester with HCl at reflux, but my product is gone. Why? A: Refluxing acidic conditions are the "perfect storm" for decarboxylation. Acid protonates the lactam carbonyl, making it a better hydrogen bond acceptor, while heat provides the activation energy.

  • Correction: Switch to Base Hydrolysis (Saponification) using LiOH in THF/Water at room temperature. The resulting carboxylate salt (COO

    
    ) cannot form the cyclic transition state because it lacks the proton required for the H-bond.
    

Q: I cannot cleave the methyl ester without harsh conditions. What should I do? A: If your molecule is sensitive, change your protecting group strategy . Switch to a tert-butyl ester .[1] These can be cleaved using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0°C to Room Temperature. This avoids the high heat required for methyl ester hydrolysis.

Phase 2: Workup & Isolation

Q: My LCMS shows the product is pure in solution, but after Rotavap, it degrades. Why? A: You are likely heating the water bath too high (>40°C) while the compound is in its free acid form.

  • Correction:

    • Set Rotavap bath to < 30°C .

    • Use a high-vacuum pump to remove solvents at lower temperatures.

    • Preferred: Lyophilize (freeze-dry) the aqueous solution instead of using a Rotavap.

Q: Can I purify the free acid on silica gel? A: Risky. Silica gel is slightly acidic. If your compound sticks to the column and you use heat or extended time to elute it, decarboxylation will occur on the column.

  • Correction: Use Reverse Phase (C18) chromatography with a buffered mobile phase (e.g., Ammonium Bicarbonate, pH 7-8). This keeps the molecule in its stable carboxylate form.

Phase 3: Storage

Q: How should I store the free acid? A: Do not store the free acid for long periods if possible.

  • Best Practice: Store as the Sodium or Ammonium Salt . The salt form is thermodynamically stable against decarboxylation because the mechanism requires a proton.

  • Alternative: Store as the ester and hydrolyze immediately before use.

  • Temperature: If you must store the free acid, keep it at -80°C .

Comparative Stability Data

The following table summarizes the relative stability of different forms of the molecule.

FormStability RiskRecommended StorageCritical Handling Note
Free Acid High -80°C (Solid)Decarboxylates >50°C or in acidic solution.
Methyl/Ethyl Ester Low4°C or -20°CStable. Requires hydrolysis (risk step).
tert-Butyl Ester Low4°C or -20°CCleaves under mild acidic conditions (0°C).
Sodium/Ammonium Salt Very Low -20°CMost stable form. Cannot decarboxylate.

Validated Protocols

Protocol A: Mild Hydrolysis of Methyl/Ethyl Esters

Use this to convert the ester to the acid without heat.

  • Dissolution: Dissolve 1.0 eq of the ester in THF:Water (3:1 ratio).

  • Reagent: Add 2.0 eq of Lithium Hydroxide monohydrate (LiOH·H

    
    O).
    
  • Reaction: Stir at Room Temperature (20-25°C). Monitor by LCMS. Do not heat.

  • Workup (Crucial):

    • Cool to 0°C.

    • Carefully adjust pH to ~4-5 using 1N HCl (dropwise). Do not go to pH 1.

    • Extract immediately with EtOAc or DCM.

    • Dry organic layer over Na

      
      SO
      
      
      
      (anhydrous) at RT.
    • Concentrate in vacuo at < 30°C .

Protocol B: Cleavage of tert-Butyl Esters (The "Safety" Route)

Recommended for highly sensitive derivatives.

  • Dissolution: Dissolve the tert-butyl ester in DCM (0.1 M concentration).

  • Cooling: Cool the solution to 0°C (Ice bath).

  • Cleavage: Add TFA (Trifluoroacetic acid) dropwise. Ratio DCM:TFA should be 2:1 or 4:1.

  • Reaction: Stir at 0°C for 1-2 hours.

  • Workup:

    • Concentrate directly on a Rotavap with the bath at 20°C (do not heat).

    • Co-evaporate with Toluene (3x) to remove residual TFA.

    • The residue is the TFA salt of the amino acid (if an amine is present) or the free acid.

Protocol C: Isolation as the Stable Ammonium Salt

Use this for long-term storage.

  • Perform hydrolysis as in Protocol A.

  • Instead of acidifying to isolate the free acid, purify the crude reaction mixture using Preparative HPLC with an Ammonium Bicarbonate (10mM) buffer system.

  • Collect the product fractions.

  • Lyophilize directly.

  • Result: A white powder of the ammonium salt, stable at -20°C.

References

  • Decarboxylation Mechanism of Amino Acids : Li, R. & Brill, T. (2003). Decarboxylation Mechanism of Amino Acids by Density Functional Theory. ResearchGate.

  • Synthesis of 4-Carboxy-4-Anilidopiperidines : Vraka, C. et al. (2006). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC (PubMed Central).

  • General Decarboxylation of Beta-Carbonyl Systems : Chemistry Steps. (2024). Decarboxylation of Beta-Keto Acids and Malonic Acid Derivatives.

  • Lactam Stability & Decarbonylation : PMC. (2012). A Thermal Decarbonylation of Penam β-Lactams.

Sources

Technical Support Center: Troubleshooting Low Conversion in Hydrogenation of Cyanoester Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting the hydrogenation of cyanoester precursors. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving complete conversion in this critical transformation. Here, we will delve into the common pitfalls and provide scientifically-grounded solutions to optimize your reaction outcomes.

Introduction: The Intricacies of Cyanoester Hydrogenation

The catalytic hydrogenation of a cyano group to a primary amine is a fundamental reaction in organic synthesis. When the starting material is a cyanoester, the reaction holds the promise of delivering valuable amino ester products, which are precursors to a wide array of pharmaceuticals and specialty chemicals.[1] However, this seemingly straightforward reduction is often plagued by low conversion rates, the formation of side products, and catalyst deactivation.[2][3]

This guide will address the most common questions and issues that arise during the hydrogenation of cyanoesters, providing not just procedural fixes but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction has stalled, and I'm observing very low conversion of my cyanoester. What are the most likely causes?

Low conversion is the most frequently encountered issue. The root cause can typically be traced back to one of three areas: the catalyst, the reaction conditions, or the substrate and solvent purity.

1.1 Catalyst-Related Issues

The catalyst is the heart of the hydrogenation reaction.[4][5] Its activity and selectivity are paramount for a successful outcome.

  • Catalyst Deactivation: The most common culprit is catalyst poisoning. Certain functional groups or impurities can bind strongly to the active sites of the metal catalyst, rendering it inactive.[6]

    • Sulfur Compounds: Thiols, thioethers, and other sulfur-containing molecules are notorious poisons for precious metal catalysts like palladium and platinum.

    • Halogens: Halogenated impurities can also deactivate catalysts.

    • Strongly Coordinating Species: Amines, phosphines, and even some solvents can compete with the cyano group for binding to the catalyst surface.

  • Inappropriate Catalyst Choice: Not all hydrogenation catalysts are created equal. The choice of metal, support, and catalyst form can significantly impact the reaction.

    • Common Catalysts: Palladium, platinum, nickel (especially Raney Nickel), and rhodium are commonly used for nitrile hydrogenation.[7][8][9]

    • Support Effects: The support material (e.g., carbon, alumina, silica) can influence the dispersion and electronic properties of the metal, thereby affecting its catalytic activity.[4][9]

  • Insufficient Catalyst Loading: While it may seem obvious, an insufficient amount of catalyst will naturally lead to incomplete conversion.

1.2 Sub-Optimal Reaction Conditions

The reaction environment plays a critical role in the kinetics and thermodynamics of the hydrogenation.[5]

  • Inadequate Hydrogen Pressure: The concentration of dissolved hydrogen is directly proportional to the applied pressure. If the pressure is too low, the rate of hydrogenation will be slow.

  • Incorrect Temperature: While higher temperatures generally increase reaction rates, they can also promote side reactions or lead to catalyst degradation.[5] There is often an optimal temperature range for a given transformation.

  • Poor Mass Transfer: For heterogeneous catalysis, the reactants must be able to efficiently reach the catalyst surface.[10] Inadequate stirring can lead to a situation where the reaction is limited by the rate of diffusion rather than the intrinsic kinetics.

1.3 Substrate and Solvent Purity

The purity of your starting materials and solvent cannot be overstated.

  • Inhibitors in the Substrate: The cyanoester precursor itself may contain impurities that act as catalyst poisons.

  • Solvent Contamination: Trace impurities in the solvent can have a significant detrimental effect on the reaction.

Question 2: I'm seeing the formation of secondary and tertiary amines as byproducts. How can I improve the selectivity towards the primary amine?

The formation of secondary and tertiary amines is a well-documented side reaction in nitrile hydrogenation.[2][3][11] This occurs through the reaction of the initially formed primary amine with the imine intermediate.[12][13]

Side_Reaction_Pathway

Strategies to Enhance Primary Amine Selectivity:

  • Addition of Ammonia: The presence of ammonia in the reaction mixture can suppress the formation of secondary amines by shifting the equilibrium away from the condensation reaction.[1]

  • Acidic Conditions: In some cases, conducting the hydrogenation under acidic conditions can favor the formation of the primary amine.[14] The protonated amine is less nucleophilic and less likely to react with the imine intermediate.

  • Catalyst Choice: Certain catalysts, such as those based on nickel or cobalt, are known to favor the formation of primary amines.[3]

  • Reaction Conditions: Lower temperatures and higher hydrogen pressures can sometimes improve selectivity for the primary amine.

Question 3: My benzylic cyanoester is undergoing hydrogenolysis (C-O bond cleavage). What can I do to prevent this?

Benzylic esters are particularly susceptible to hydrogenolysis, a reaction where a bond is cleaved by hydrogen.[15][16] This leads to the formation of undesired byproducts.

Hydrogenolysis_Pathway

Mitigation Strategies for Hydrogenolysis:

  • Catalyst Selection: Palladium-based catalysts are particularly prone to promoting hydrogenolysis.[17] Switching to a platinum or nickel catalyst may reduce the extent of this side reaction.

  • Solvent Choice: The choice of solvent can influence the rate of hydrogenolysis. Less polar solvents may be beneficial.

  • Reaction Conditions: Milder conditions (lower temperature and pressure) will generally disfavor hydrogenolysis.

Experimental Protocols for Troubleshooting

Protocol 1: Catalyst Activity Test

This protocol is designed to quickly assess the activity of your catalyst batch using a standard, easily reducible substrate.

Materials:

  • Hydrogenation catalyst (e.g., 10% Pd/C)

  • Styrene (or another simple alkene)

  • Ethanol (anhydrous)

  • Small-scale hydrogenation reactor or a balloon hydrogenation setup

  • GC-MS or NMR for analysis

Procedure:

  • To a clean, dry reaction vessel, add the catalyst (e.g., 5 mol%).

  • Add anhydrous ethanol to create a slurry.

  • Add a known amount of the standard substrate (e.g., styrene).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Introduce hydrogen gas (e.g., via a balloon or from a cylinder to the desired pressure).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing by GC-MS or NMR.

Expected Outcome: A properly active catalyst should lead to complete conversion of the styrene to ethylbenzene within a short period (typically less than 1 hour). If the conversion is slow or incomplete, your catalyst may be deactivated.

Protocol 2: Substrate and Solvent Purity Check

This protocol outlines a method to test for the presence of catalyst inhibitors in your substrate or solvent.

Materials:

  • Your cyanoester substrate

  • Your chosen reaction solvent

  • Active hydrogenation catalyst (verified by Protocol 1)

  • Standard, easily reducible substrate (e.g., styrene)

  • Reaction setup and analytical equipment as in Protocol 1

Procedure:

  • Set up a standard hydrogenation reaction with the active catalyst and the standard substrate as described in Protocol 1.

  • In a separate, identical reaction, add a small amount of your cyanoester substrate to the reaction mixture.

  • In a third, identical reaction, use your intended reaction solvent instead of the one used in the standard test.

  • Monitor the progress of all three reactions.

Interpretation of Results:

  • If the reaction with the added cyanoester is significantly slower than the standard reaction, your substrate likely contains a catalyst poison.

  • If the reaction in your chosen solvent is slower than the standard, your solvent may be contaminated.

Data Presentation: A Comparative Overview of Common Catalysts

CatalystTypical Loading (w/w %)Pressure (bar)Temperature (°C)AdvantagesDisadvantages
Pd/C 5-101-5025-80Highly active, versatileProne to hydrogenolysis of benzylic groups[17]
PtO₂ (Adam's catalyst) 1-51-5025-100Less prone to hydrogenolysisCan be more expensive
Raney Ni 10-5050-15050-150Cost-effective, good for primary amine selectivityRequires higher pressures and temperatures, pyrophoric[2]
Rh/C 1-510-10025-100Good for aromatic ring hydrogenationCan be expensive

Concluding Remarks

Troubleshooting low conversion in the hydrogenation of cyanoesters requires a systematic and logical approach. By carefully considering the catalyst, reaction conditions, and purity of your materials, you can diagnose and resolve the issues hindering your synthesis. Remember that each substrate is unique, and some degree of optimization is almost always necessary to achieve the desired outcome. This guide provides a starting point for your investigations, grounded in the fundamental principles of catalytic hydrogenation.

References

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 3-(Trimethoxysilyl)propyl Methacrylate (CAS 2530-85-0)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of 3-(Trimethoxysilyl)propyl Methacrylate, a crucial silane coupling agent used extensively in advanced materials and polymer chemistry.[1][2] We will compare its behavior under two distinct ionization techniques: the high-energy Electron Ionization (EI) and the soft Electrospray Ionization (ESI), providing researchers with the necessary framework to select the optimal analytical approach and interpret the resulting spectra with confidence.

The compound, identified by CAS number 2530-85-0, has the chemical formula C₁₀H₂₀O₅Si and a molecular weight of 248.35 g/mol .[1] Its structure, featuring both a methacrylate group and a trimethoxysilyl group, gives rise to complex and informative fragmentation patterns that are highly dependent on the ionization method employed.

Electron Ionization (EI-MS): Unraveling the Structure through High-Energy Fragmentation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and predictable fragmentation.[3] This makes it an invaluable tool for structural elucidation. The data presented here is based on reference spectra available in the NIST Mass Spectral Library.[4][5]

Core Fragmentation Pathways under EI:

Upon impact with high-energy electrons (typically 70 eV), the 3-(Trimethoxysilyl)propyl Methacrylate molecule (M) forms a molecular ion (M+•) at m/z 248. This radical cation is highly unstable and rapidly undergoes a series of fragmentation reactions, primarily driven by the stability of the resulting fragments and the presence of functional groups.[6][7]

The most prominent fragmentation pathways involve cleavages around the silicon atom and the ester group:

  • Alpha-Cleavage at the Silyl Group: The most characteristic fragmentation involves the loss of a methoxy radical (•OCH₃), leading to a highly abundant ion at m/z 217 . This is a classic alpha-cleavage adjacent to the silicon atom, stabilized by the formation of a silicon-oxygen double bond.

  • Further Fragmentation of m/z 217: This ion can subsequently lose a molecule of formaldehyde (CH₂O), resulting in an ion at m/z 187 .

  • Cleavage of the Propyl Chain: Breakage of the C-C bond beta to the silicon atom results in the loss of the entire methacryloxypropyl group, leading to the formation of the trimethoxysilyl cation [Si(OCH₃)₃]⁺ at m/z 121 . This is often a significant peak in the spectrum.

  • Ester Group Fragmentation: The methacrylate group also directs fragmentation. A prominent peak is observed at m/z 86 , corresponding to the methacryloxy cation [CH₂=C(CH₃)C(O)O]⁺. The loss of the entire trimethoxysilylpropyl side chain leads to the formation of the methacrylic acid radical cation at m/z 85 .

  • McLafferty Rearrangement: A characteristic rearrangement can occur, involving the transfer of a gamma-hydrogen from the propyl chain to the carbonyl oxygen, followed by beta-cleavage. This process results in the elimination of a neutral propene molecule and the formation of a radical cation at m/z 206 .

The following DOT script visualizes the primary EI fragmentation pathways.

EI_Fragmentation M Molecular Ion (M+•) m/z 248 F217 [M - •OCH3]+ m/z 217 M->F217 - •OCH3 (31 Da) F121 [Si(OCH3)3]+ m/z 121 M->F121 - C6H9O2• (113 Da) F86 [C5H6O2]+• m/z 86 M->F86 - C5H14O3Si• (162 Da) F85 [C4H5O2]+ m/z 85 M->F85 - C5H15O3Si• (163 Da) F187 [M - •OCH3 - CH2O]+ m/z 187 F217->F187 - CH2O (30 Da)

Caption: Key Electron Ionization fragmentation pathways of 3-(Trimethoxysilyl)propyl Methacrylate.

Summary of Key EI Fragment Ions:

m/zProposed Structure/FragmentFragmentation Pathway
248[C₁₀H₂₀O₅Si]+•Molecular Ion (M+•)
217[M - •OCH₃]+Loss of a methoxy radical
187[M - •OCH₃ - CH₂O]+Subsequent loss of formaldehyde from m/z 217
121[Si(OCH₃)₃]+Cleavage of the propyl chain
86[CH₂=C(CH₃)C(O)O]+•Methacryloxy radical cation
85[CH₂=C(CH₃)COOH]+Methacrylic acid cation
69[C₄H₅O]+Fragment from the methacrylate moiety
Electrospray Ionization (ESI-MS/MS): A Softer Approach for Precursor-Product Analysis

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal initial fragmentation.[8][9] It is ideal for analyzing molecules in solution and is commonly coupled with tandem mass spectrometry (MS/MS) to induce and study fragmentation in a controlled manner.[10][11]

Expected Behavior under ESI-MS/MS:

In positive-ion ESI, 3-(Trimethoxysilyl)propyl Methacrylate is expected to form a protonated precursor ion, [M+H]⁺, at m/z 249 . This even-electron ion will exhibit different fragmentation behavior compared to the odd-electron molecular ion from EI.[6] Collision-Induced Dissociation (CID) of this precursor ion would likely reveal the following:

  • Hydrolysis and Neutral Loss: The trimethoxysilyl group is susceptible to hydrolysis in the presence of trace water or methanol. A common neutral loss is methanol (CH₃OH, 32 Da), leading to a product ion at m/z 217 . This can occur sequentially.

  • Loss of the Ester Group: The protonated ester can undergo cleavage, leading to the loss of the entire methacrylate group as methacrylic acid (C₄H₆O₂, 86 Da), resulting in a fragment at m/z 163 .

  • Protonated Methacrylic Acid: The protonated methacrylic acid itself could be observed as a fragment ion at m/z 87 .

The following DOT script illustrates the anticipated ESI-MS/MS fragmentation.

ESI_Fragmentation M Precursor Ion [M+H]+ m/z 249 F217 [M+H - CH3OH]+ m/z 217 M->F217 - CH3OH (32 Da) F163 [M+H - C4H6O2]+ m/z 163 M->F163 - C4H6O2 (86 Da) F87 [C4H6O2+H]+ m/z 87 M->F87

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule [M+H]⁺.

Comparative Analysis: EI-MS vs. ESI-MS/MS

The choice between EI and ESI depends entirely on the analytical goal.

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)
Ionization Energy High (Hard Ionization)Low (Soft Ionization)[9]
Primary Ion Radical Cation (M+•) at m/z 248Protonated Molecule ([M+H]⁺) at m/z 249
Fragmentation Extensive, spontaneous, complexControlled (via CID), predictable neutral losses
Key Fragments m/z 217, 121, 85m/z 217, 163, 87
Primary Use Case Structural elucidation of pure, volatile compoundsAnalysis of less volatile compounds in solution, targeted quantification, confirmation of MW.[12]
Coupling Gas Chromatography (GC)Liquid Chromatography (LC)[12]

Causality Behind the Differences:

The fundamental difference arises from the nature of the primary ion. The EI method creates an odd-electron radical cation (M+•), whose fragmentation is driven by radical stabilization and the expulsion of neutral radicals (e.g., •OCH₃).[7] In contrast, ESI generates an even-electron protonated molecule ([M+H]⁺). Its fragmentation in the collision cell is driven by charge-site initiation, typically leading to the elimination of stable, neutral molecules (e.g., CH₃OH, C₄H₆O₂).[6]

Experimental Protocols

The following represents standardized workflows for obtaining the mass spectra discussed.

A. GC-EI-MS Protocol

This protocol is designed for the structural identification of the pure compound.

  • Sample Preparation: Prepare a 100 ppm solution of 3-(Trimethoxysilyl)propyl Methacrylate in a volatile, inert solvent like Dichloromethane.

  • GC System:

    • Injector: Split/Splitless, 250°C, 1 µL injection volume, 50:1 split ratio.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

    • Oven Program: 50°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-350.

B. LC-ESI-MS/MS Protocol

This protocol is suited for confirming molecular weight and performing targeted fragmentation studies, for instance, in a complex matrix.

  • Sample Preparation: Prepare a 1 ppm solution in 50:50 Acetonitrile:Water with 0.1% Formic Acid. The acid is crucial for promoting protonation.

  • LC System:

    • Column: C18 reverse-phase, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 min, hold for 2 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS System:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.[13]

    • Desolvation Gas: Nitrogen, 350°C, flow rate of 10 L/min.

    • MS1 Scan: Scan for the precursor ion [M+H]⁺ at m/z 249.

    • MS2 (Product Ion Scan): Isolate m/z 249 and apply collision energy (e.g., 10-30 eV) to generate fragment ions. Scan product ions from m/z 50-260.

Experimental Workflow Diagram

Workflow cluster_gcms GC-EI-MS Workflow cluster_lcms LC-ESI-MS/MS Workflow Sample_GC Sample in Volatile Solvent GC Gas Chromatograph (Separation) Sample_GC->GC EI_Source EI Source (Hard Ionization) GC->EI_Source MS_Analyzer_EI Mass Analyzer (Scan m/z 40-350) EI_Source->MS_Analyzer_EI EI_Spectrum EI Mass Spectrum MS_Analyzer_EI->EI_Spectrum Sample_LC Sample in Aqueous/Organic Solvent LC Liquid Chromatograph (Separation) Sample_LC->LC ESI_Source ESI Source (Soft Ionization) LC->ESI_Source MS1 MS1 Analyzer (Isolate m/z 249) ESI_Source->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS2 Analyzer (Scan Products) CID->MS2 ESI_Spectrum MS/MS Spectrum MS2->ESI_Spectrum

Caption: Comparative experimental workflows for GC-EI-MS and LC-ESI-MS/MS analysis.

References

  • Using NMR and ESI-MS to Probe the Mechanism of Silane Dehydrocoupling Catalyzed by Wilkinson's Catalyst. (2010). University of Victoria. [Link]

  • 3-(Trimethoxysilyl)propyl methacrylate | C10H20O5Si | CID 17318. PubChem. [Link]

  • 3-(Trimethoxysilyl)propyl methacrylate. (2018). SIELC Technologies. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. Michigan State University Department of Chemistry. [Link]

  • Mass Spectrometry Data Center. NIST. [Link]

  • Mesityl oxide. CAS Common Chemistry. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. [Link]

  • NIST 23 Mass Spectral Library. Aivosto. [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (2020). LCGC International. [Link]

  • NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. (2023). PMC. [Link]

  • Electrospray Ionization for Mass Spectrometry. (2022). LCGC International. [Link]

  • NIST/EPA/NIH Mass Spectral Library 2023. Wiley Science Solutions. [Link]

  • 6.2: Fragmentation. (2022). Chemistry LibreTexts. [Link]

  • NIST MS and MS/MS Libraries. SpectralWorks. [Link]

  • Thionyl chloride | Chemical Substance Information. J-GLOBAL. [Link]

  • 6.3: Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts. [Link]

  • 3-(Trimethoxysilyl)propyl methacrylate, 98%. Ottokemi. [Link]

  • Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link]

  • Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. (2014). PubMed. [Link]

  • 2,4,6-Trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)cyclotrisiloxane. PubChem. [Link]

  • Thionyl chloride. NIST WebBook. [Link]

Sources

Validating Purity of Ethyl 2-Oxopiperidine-4-Carboxylate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Paradox

Ethyl 2-oxopiperidine-4-carboxylate (CAS: 103030-26-4) represents a specific class of heterocyclic building blocks essential for chiral pharmaceutical synthesis. Its structure—a six-membered lactam ring bearing an ester functionality—presents a distinct "analytical paradox" that often traps junior researchers:

  • Polarity: The lactam moiety creates significant polarity, leading to poor retention on standard C18 columns without phase optimization.

  • Chromophore Deficiency: Lacking aromatic conjugation, it exhibits weak UV absorbance, primarily restricted to the 200–220 nm range (end-absorption of the amide/ester bonds).

  • Thermal Instability: As a beta-amino acid derivative (cyclic), it is prone to thermal degradation (decarboxylation or ring opening) under the high temperatures of Gas Chromatography (GC) injectors.

This guide objectively compares analytical methodologies and establishes a validated, robust HPLC-UV protocol as the industry standard for routine purity assessment, grounded in ICH Q2(R2) principles.

Comparative Analysis: Selecting the Right Tool

Before detailing the HPLC protocol, we must validate why HPLC is superior to alternatives for this specific molecule.

Table 1: Method Performance Matrix
FeatureHPLC-UV (Recommended) GC-FID/MS qNMR (Gold Standard)
Primary Mechanism Partition Chromatography (Polarity)Volatility & Thermal StabilityNuclear Spin Resonance
Suitability High. Ideal for polar, thermally labile compounds.Low to Medium. Risk of on-column degradation.High. Absolute purity determination.
Throughput High (10-15 min/run).High, but maintenance heavy.Low (Sample prep + acquisition time).
Limit of Detection (LOD) Excellent (<0.05%) at 210 nm.Good, if stable.[1][2]Moderate (requires mg quantities).
Critical Flaw Requires low-UV solvents (High purity ACN).Thermal degradation: Lactam ring opening or ester hydrolysis in injector port.No separation of isomers if signals overlap.
Cost per Analysis Low.Low.High (Deuterated solvents).[3]
Why GC is Risky

Ethyl 2-oxopiperidine-4-carboxylate contains a secondary amide (lactam). At GC injector temperatures (>250°C), trace moisture or active sites in the liner can catalyze the hydrolysis of the ester or opening of the lactam ring, leading to "ghost peaks" that are actually artifacts of the method, not impurities in the sample.

Why qNMR is the Reference

Quantitative NMR (qNMR) is the orthogonal method of choice for certifying the reference standard used in the HPLC method. However, for routine batch release, it is too slow and expensive.

The "Hero" Protocol: Optimized HPLC-UV Method

This method overcomes the weak UV absorbance and polarity issues by utilizing an acidic mobile phase to suppress ionization (keeping the molecule neutral) and a high-aqueous start to ensure retention.

Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Scientist's Note: "End-capping" is non-negotiable. Free silanols on non-capped columns will interact with the lactam nitrogen, causing severe peak tailing.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Why Phosphoric? It is UV-transparent at 210 nm. Formic acid or Acetate buffers have high background noise at this wavelength.

  • Mobile Phase B: Acetonitrile (HPLC Gradient Grade).

  • Flow Rate: 1.0 mL/min.[4][5][6]

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm (Reference: 360 nm).

  • Injection Volume: 5–10 µL.

Gradient Profile[6]
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Description
0.0955Initial equilibration (High retention)
10.04060Linear gradient to elute impurities
12.0595Wash step (remove non-polars)
15.0595Hold
15.1955Re-equilibration
20.0955Ready for next injection

Experimental Validation (ICH Q2 R2 Aligned)

To ensure this method is "fit for purpose," the following validation parameters must be executed.

Specificity & Stress Testing

Inject the sample spiked with known synthesis precursors (e.g., diethyl malonate, amino-esters).

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between the main peak and nearest impurity.
    
  • Forced Degradation: Expose sample to 0.1N NaOH and 0.1N HCl for 4 hours. The method must resolve the degradation products (likely the hydrolyzed acid form) from the parent ester.

Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Metric: Correlation Coefficient (

    
    ) 
    
    
    
    0.999.
  • Visual Check: Residual plot should show random scatter, not a "U" shape.

Sensitivity (LOD/LOQ)

Due to the weak chromophore, establishing the Limit of Quantitation (LOQ) is critical.

  • Protocol: Dilute standard until Signal-to-Noise (S/N) ratio is 10:1.

  • Target LOQ:

    
     0.05% (by area) to ensure trace impurities are flagged.
    

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for validating this specific lactam-ester, highlighting the "Orthogonal Check" that distinguishes a senior scientist's approach.

ValidationWorkflow Start Start: Crude Sample Solubility Solubility Check (Water/ACN) Start->Solubility UV_Scan UV Scan (DAD) Max Absorbance Check Solubility->UV_Scan Decision_UV Absorbance @ >230nm? UV_Scan->Decision_UV Method_A Method A: Std RP-HPLC (UV 254nm) Decision_UV->Method_A Yes (Strong Chromophore) Method_B Method B: Optimized (UV 210nm, H3PO4) Decision_UV->Method_B No (Weak/Lactam) Validation ICH Q2(R2) Validation (Linearity, Accuracy) Method_A->Validation Ortho_Check Orthogonal Check (qNMR / CAD) Method_B->Ortho_Check Risk: Non-UV Impurities Ortho_Check->Validation Mass Balance Confirmed Final Release Protocol Validation->Final

Caption: Decision tree for method selection. Note the "Orthogonal Check" step, critical for low-UV active molecules to ensure no "invisible" impurities are missed.

Senior Scientist Insights: Troubleshooting

The "Negative Peak" Phenomenon

Observation: You see a dip in the baseline around the dead time or near the peak. Cause: The sample solvent has a lower UV absorbance than the mobile phase. Fix: Dissolve the sample in the mobile phase (or a ratio close to the starting gradient, e.g., 90:10 Water:ACN). Do not dissolve in pure acetonitrile if your starting gradient is 95% water; this causes "solvent shock" and peak splitting.

pH Control is Critical

The lactam ring is stable, but the ester is susceptible to hydrolysis at high pH.

  • Rule: Never use basic buffers (pH > 7.5) for this separation.

  • Rule: If using TFA (Trifluoroacetic acid) instead of Phosphoric acid, be aware that TFA absorbs at 210 nm, which may cause a drifting baseline during the gradient. Phosphoric acid is cleaner for low-UV work.

References

  • International Council for Harmonisation (ICH). (2023).[7][8] ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency.[9] [Link]

  • National Institute of Standards and Technology (NIST). (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids. (Reference for thermal instability of amino-acid derivatives in GC). [Link]

  • Shimadzu Corporation. (2025). Refractive Index Detection (RID) vs UV in HPLC. (Reference for detection limitations of non-chromophoric compounds). [Link]

Sources

Definitive Comparison Guide: Resolving Melting Point Discrepancies for Ethyl 2-oxopiperidine-4-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Identity Crisis

In the synthesis of piperidine-based pharmaceutical intermediates—specifically for PARP inhibitors and kinase antagonists—Ethyl 2-oxopiperidine-4-carboxylate (CAS 25410-09-7) is frequently confused with its regioisomers. This confusion leads to significant melting point (MP) discrepancies in literature and internal QC data, ranging from -20°C (liquid) to 80-82°C and up to 100°C+ .

The "discrepancy" is rarely a matter of polymorphism; rather, it is a fundamental case of regioisomer misidentification . The most common error is the substitution of the 3-carboxylate (a "beta-keto ester" analog) for the 4-carboxylate (the target gamma-lactam ester), or confusion with the N-carbethoxy derivative.

This guide provides an objective technical comparison to definitively identify your compound, validate its purity, and resolve MP conflicts.

The Isomer Landscape: Defining the Discrepancy

Three distinct isomers share similar nomenclature and molecular weight (


), yet possess vastly different physical properties.
Table 1: Comparative Properties of Key Isomers
FeatureTarget Compound Common Imposter A Common Imposter B
Name Ethyl 2-oxopiperidine-4-carboxylate Ethyl 2-oxopiperidine-3-carboxylate Ethyl 4-oxopiperidine-1-carboxylate
Structure Lactam (C2=O), Ester at C4Lactam (C2=O), Ester at C3Ketone (C4=O), Carbamate at N1
CAS 25410-09-7 3731-16-6 29976-53-2
Physical State Solid (Racemate) / Oil (Enantiomer)Solid (Pure) or Liquid (Impure)Liquid
Melting Point 95–98°C (Racemate)*80–82°C (lit.) / -20°C (crude)< 25°C (Boiling Point: 151°C)
Key Synthesis Reduction of Ethyl 2-hydroxypyridine-4-carboxylateCyclization of Diethyl malonate + AcrylonitrileReaction of 4-Piperidone + Ethyl Chloroformate
Chirality Chiral (C4 center)Chiral (C3 center, labile)Achiral

*Note: Melting points for the 4-carboxylate can vary based on enantiopurity. Racemates often crystallize with higher lattice energy (higher MP) than pure enantiomers.

Diagnostic Protocols: Self-Validating Identification

To resolve the discrepancy, you must look beyond the melting point. Use these self-validating protocols to confirm regio-chemistry.

Protocol A: 1H NMR Diagnostic Signatures

The position of the ester methine proton is the definitive differentiator.

  • Instrument: 300 MHz or higher 1H NMR.

  • Solvent:

    
     or 
    
    
    
    .
IsomerDiagnostic Signal (Methine H)Multiplicity & CouplingReasoning
4-Carboxylate (Target)

Multiplet (tt-like) Proton is at C4. It has 4 neighbors (two at C3, two at C5).
3-Carboxylate (Imposter)

dd or t Proton is at C3. It is

to two carbonyls
(Lactam + Ester), shifting it downfield.
1-Carboxylate N/A (No chiral methine)Symmetric AA'BB' The ring protons appear as symmetric triplets adjacent to the N and C=O.
Protocol B: Synthesis Route Verification (The "Origin Check")

The synthetic pathway dictates the impurity profile and isomer identity.

  • Did you use Diethyl Malonate and Acrylonitrile?

    • Result: You have synthesized the 3-carboxylate (Imposter A).

    • Mechanism:[1][2] Michael addition followed by cyclization places the ester

      
       to the lactam carbonyl.
      
    • Action: Do not use for 4-substituted targets.

  • Did you use 2-Hydroxypyridine-4-carboxylic acid (or ester)?

    • Result: You likely have the 4-carboxylate (Target).

    • Mechanism:[1][2] Catalytic hydrogenation (e.g.,

      
       or 
      
      
      
      ) reduces the pyridine ring, preserving the 4-position substituent.

Visualizing the Decision Logic

Use this workflow to troubleshoot your material.

IsomerID Start Sample: Ethyl Oxopiperidine Carboxylate Physical Physical State @ RT? Start->Physical Liquid Liquid / Low Melting Physical->Liquid Oil Solid Solid (MP > 70°C) Physical->Solid Crystals NMR_Check 1H NMR: Methine Proton Shift? Liquid->NMR_Check Solid->NMR_Check Shift_35 Shift ~3.4 ppm (dd) (Alpha to 2 Carbonyls) NMR_Check->Shift_35 Shift_27 Shift ~2.7 ppm (m) (Alpha to 1 Carbonyl) NMR_Check->Shift_27 No_Methine No Methine / Symmetric Pattern NMR_Check->No_Methine Result_3 Result: 3-Carboxylate (Common Imposter) CAS: 3731-16-6 Shift_35->Result_3 Result_4 Result: 4-Carboxylate (TARGET) CAS: 25410-09-7 Shift_27->Result_4 Result_1 Result: 1-Carboxylate (N-Protected Ketone) CAS: 29976-53-2 No_Methine->Result_1 Check_Chiral Check Chirality: Racemate vs Enantiomer Result_4->Check_Chiral Next Step

Caption: Decision tree for distinguishing piperidine carboxylate isomers based on physical state and NMR signatures.

Experimental Protocol: Recrystallization of the 4-Carboxylate

If you have confirmed the 4-carboxylate structure via NMR but observe a broad melting range (e.g., 85–105°C), you likely have a mixture of enantiomers or minor regio-impurities.

Procedure:

  • Dissolution: Dissolve 1.0 g of crude solid in minimal boiling Ethyl Acetate (~3-5 mL).

  • Precipitation: Slowly add n-Heptane (warm) until slight turbidity appears.

  • Cooling: Allow to cool to Room Temperature (RT) over 2 hours, then 4°C overnight.

  • Observation:

    • Racemate: Typically forms dense, white prisms (MP ~95-98°C).

    • Enantiomer: May remain oily or form fine needles with a lower MP depending on purity.

Note on Enantiomers: The pure (S)- or (R)-enantiomers of ethyl 2-oxopiperidine-4-carboxylate are often oils or low-melting solids. Do not discard "oily" fractions without chiral HPLC analysis, as they may be your desired enantiopure product.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22495585, tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate (Structural Analog Reference). Retrieved February 21, 2026, from [Link]

Sources

Safety Operating Guide

Ethyl 2-oxopiperidine-4-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of Ethyl 2-oxopiperidine-4-carboxylate

Executive Summary & Chemical Profile

Objective: To provide a scientifically grounded, compliant, and safe disposal protocol for Ethyl 2-oxopiperidine-4-carboxylate .

As researchers, we often handle intermediates that lack extensive toxicological data. This compound is a functionalized lactam-ester , typically used as a scaffold in pharmaceutical synthesis. Because specific toxicological data for this exact isomer is often sparse compared to its 1-carboxylate or 3-carboxylate analogs, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR).

Chemical Identity & Inferred Hazards:

ParameterDetails
Chemical Name Ethyl 2-oxopiperidine-4-carboxylate
Functional Groups Secondary Amine (Lactam), Ethyl Ester
Physical State Typically a viscous liquid or low-melting solid (depending on purity/stereochemistry).[1]
Primary Hazards (GHS) Irritant (H315, H319, H335). Potential for respiratory sensitization (analogous to some lactams).
Reactivity Hydrolysis Risk: The ester moiety is susceptible to hydrolysis in strong acids/bases. Combustible.
Waste Class Non-Halogenated Organic.

Pre-Disposal Assessment (The "Stop & Check" Phase)

Before moving the vessel to the waste station, you must validate the waste stream. This prevents "waste stream poisoning"—where a single incompatible chemical renders a 55-gallon drum dangerous or costly to process.

  • Purity Check: Is the material pure, or is it in solution?

    • If in solution: What is the solvent? (e.g., DCM vs. Ethyl Acetate determines the Halogenated vs. Non-Halogenated path).

  • Reactivity Check: Ensure the receiving waste container does not contain concentrated strong acids (e.g., HCl, H₂SO₄).

    • Mechanism:[2] Strong acids can catalyze the hydrolysis of the ethyl ester and the ring-opening of the lactam, potentially generating heat (exotherm) in the waste drum.

Disposal Decision Matrix (Workflow)

Visualizing the logic flow is critical for preventing errors during the routine transfer of waste.

DisposalWorkflow Fig 1. Waste Stream Segregation Logic for Piperidine Carboxylates Start Waste Generation: Ethyl 2-oxopiperidine-4-carboxylate StateCheck Physical State Check Start->StateCheck Solid Solid / Viscous Residue StateCheck->Solid Pure Compound Liquid In Solution StateCheck->Liquid Dissolved StreamA Stream A: Solid Organic Waste (Incineration) Solid->StreamA Pack in sealed jar HalogenCheck Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->HalogenCheck StreamB Stream B: Halogenated Solvent Waste (High Temp Incineration) HalogenCheck->StreamB Yes (>2% Halogens) StreamC Stream C: Non-Halogenated Organic (Fuel Blending/Incineration) HalogenCheck->StreamC No (Ethanol, EtOAc, etc.)

Step-by-Step Disposal Protocol

This protocol is designed to meet RCRA (Resource Conservation and Recovery Act) standards for "Cradle-to-Grave" management.

Phase 1: Preparation
  • Don PPE: Nitrile gloves (double-gloving recommended for lactams), safety glasses, and lab coat.

  • Fume Hood: Perform all transfers inside a certified fume hood to capture volatile organic compounds (VOCs).

Phase 2: Segregation & Containerization
  • Scenario A: Pure Solid/Viscous Liquid

    • Do not attempt to wash it down the sink. Strictly Prohibited.

    • Scrape the material into a dedicated Solid Waste Container (typically a wide-mouth HDPE jar).

    • If the material is stuck in a flask, dissolve it in a minimal amount of Acetone or Ethanol . Move to Scenario B.

  • Scenario B: Solution (Liquid Waste)

    • Solvent Verification: Check the solvent.

      • Halogenated (DCM, Chloroform): Use the Red tag/container (Halogenated).

      • Non-Halogenated (Acetone, Methanol, Ethyl Acetate): Use the Clear/Yellow tag/container (Non-Halogenated).

    • Compatibility Test (Self-Validating Step): Before pouring, check the waste log on the drum. If "Conc. Nitric Acid" or "Peroxides" are listed, DO NOT POUR . Start a new container.

    • Transfer: Use a funnel. Avoid splashing.

Phase 3: Labeling (Critical for Compliance)

Attach a hazardous waste tag immediately. Do not label it merely as "Waste."

  • Constituents: List "Ethyl 2-oxopiperidine-4-carboxylate" (if >1%) and the primary solvent.

  • Hazard Checkboxes: Mark "Irritant" and "Flammable" (if in organic solvent).

Phase 4: Final Destruction
  • Method: The only acceptable disposal method for pharmaceutical intermediates of this class is High-Temperature Incineration .

  • Why? Incineration ensures the complete thermal destruction of the pharmacophore (the lactam ring), preventing bioaccumulation or active metabolites from entering the water table.

Emergency Response: Spill Management

If a spill occurs, immediate containment is required to prevent lab contamination.

  • Evacuate & Ventilate: If the spill is large (>500 mL) or outside a hood, evacuate the immediate area.

  • PPE Upgrade: Wear splash goggles and butyl rubber gloves if available.

  • Containment:

    • Surround the spill with inert absorbent pads or vermiculite.

    • Note: Do not use combustible materials (like paper towels) for large spills if the solvent is flammable.

  • Cleanup:

    • Scoop the absorbed material into a sealable bag or bucket.

    • Label as "Debris contaminated with Ethyl 2-oxopiperidine-4-carboxylate."

    • Dispose of as Solid Hazardous Waste .

  • Decontamination: Wash the surface with a soap/water solution. The lactam ring is water-soluble enough to be removed by aqueous cleaning after the bulk is removed.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. (Governs hazardous waste identification and management). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.[2][3][4] (Requires proper labeling and SDS availability). [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Ethyl 4-oxopiperidine-1-carboxylate (Structural Analog). (Used for inferring SAR hazards where specific isomer data is absent). [Link]

  • Prudent Practices in the Laboratory. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. (Standard source for chemical segregation protocols). [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 2-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of Ethyl 2-oxopiperidine-4-carboxylate, a key building block in the synthesis of various therapeutic agents. As your Senior Application Scientist, my objective is to equip you with not just a set of instructions, but a thorough understanding of the principles behind these safety protocols, ensuring a secure and efficient laboratory environment.

Hazard Identification and Risk Assessment

Ethyl 2-oxopiperidine-4-carboxylate and its structural analogs are classified as causing skin and serious eye irritation.[1][2][3][4] While comprehensive toxicological data may be limited, the piperidine moiety present in the structure necessitates a cautious approach. Piperidine itself is a toxic and corrosive substance, and although its properties are modified in this derivative, it is prudent to treat the compound with a high degree of care.[5][6][7]

The primary routes of exposure are through skin contact, eye contact, and inhalation of any aerosols or dusts.[1][8] Ingestion is also a potential route of exposure, though less likely in a controlled laboratory setting with proper hygiene practices.[1][2]

Key Hazards:

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1][2][4]

  • Serious Eye Irritation: Contact with eyes can cause significant irritation and potential damage.[1][2][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure to Ethyl 2-oxopiperidine-4-carboxylate. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesFully-buttoned laboratory coatRecommended to perform in a fume hood or ventilated enclosure. If not possible, an N95-rated respirator should be considered.
Dissolving and Solution Handling Chemical splash gogglesNitrile or neoprene glovesFully-buttoned laboratory coatWork within a certified chemical fume hood.
Reaction Setup and Monitoring Chemical splash goggles and a face shield (if splash hazard is significant)Nitrile or neoprene gloves (consider double-gloving for extended operations)Chemical-resistant laboratory coatWork within a certified chemical fume hood.
Work-up and Purification Chemical splash goggles and a face shieldNitrile or neoprene glovesChemical-resistant laboratory coatWork within a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant laboratory coat or apronAir-purifying respirator with organic vapor cartridges and a particulate pre-filter.
  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement for any laboratory work.[9][10] However, when handling liquids that can splash, chemical splash goggles are essential as they form a seal around the eyes, offering superior protection.[11] A face shield should be used in conjunction with goggles during procedures with a higher risk of splashing, such as when transferring large volumes or working with reactions under pressure.[11]

  • Hand Protection: Nitrile or neoprene gloves are recommended due to their broad chemical resistance.[12] It is crucial to check the manufacturer's glove compatibility charts for specific breakthrough times. Always inspect gloves for any signs of degradation or punctures before use.[9] After handling the chemical, remove gloves promptly and wash your hands thoroughly to prevent unintentional cross-contamination.[13][14]

  • Body Protection: A standard laboratory coat protects against minor spills and contamination of personal clothing.[10][12] For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron or suit may be necessary.[9]

  • Respiratory Protection: The most effective way to control respiratory hazards is through engineering controls, primarily the use of a chemical fume hood.[7][11] A properly functioning fume hood will prevent vapors or aerosols from entering the laboratory's atmosphere. If a fume hood is not available for low-risk procedures like weighing, a respirator may be required as a secondary measure.

Safe Handling and Operational Plan

A systematic approach to handling Ethyl 2-oxopiperidine-4-carboxylate is crucial for maintaining a safe laboratory environment.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather and Inspect Equipment prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve and Transfer Solutions handle_weigh->handle_dissolve handle_reaction Set up and Monitor Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.